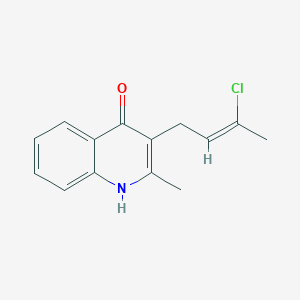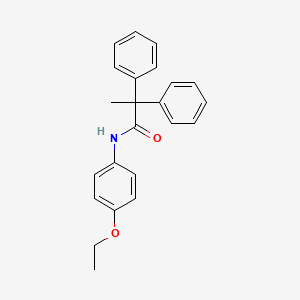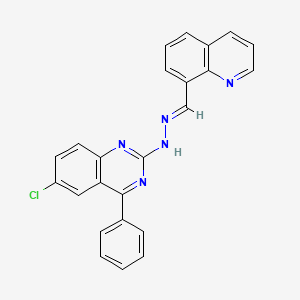
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, commonly known as BBA, is a synthetic compound that has been extensively used in scientific research due to its ability to selectively inhibit the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays a crucial role in nociception, inflammation, and other physiological processes. BBA has been found to be a potent and selective inhibitor of TRPA1, making it an important tool for studying the role of TRPA1 in various biological processes.
Mecanismo De Acción
BBA selectively inhibits the activity of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide by binding to a specific site on the channel. This compound is a non-selective cation channel that is activated by a variety of stimuli, including cold temperature, mechanical stress, and various chemical irritants. BBA inhibits the activity of this compound by binding to a specific site on the channel, thereby preventing its activation by various stimuli.
Biochemical and Physiological Effects:
BBA has been found to have a number of biochemical and physiological effects. BBA has been found to inhibit the release of pro-inflammatory cytokines and chemokines in various cell types, suggesting that it may have anti-inflammatory effects. BBA has also been found to inhibit the proliferation and migration of cancer cells, suggesting that it may have anti-cancer effects. BBA has also been found to have analgesic effects in various pain models, suggesting that it may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBA has a number of advantages for lab experiments. BBA is a potent and selective inhibitor of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide, making it an important tool for studying the role of this compound in various biological processes. BBA is also relatively easy to synthesize and purify, making it readily available for scientific research. However, BBA has some limitations for lab experiments. BBA has been found to have some off-target effects, including inhibition of other ion channels, which may complicate the interpretation of experimental results. BBA is also relatively expensive compared to other this compound inhibitors, which may limit its use in some experiments.
Direcciones Futuras
There are a number of future directions for the study of BBA and N-(2-tert-butylphenyl)-2,5-dichlorobenzamide. One future direction is the development of more potent and selective this compound inhibitors that do not have off-target effects. Another future direction is the study of the role of this compound in various disease models, including chronic pain, inflammation, and cancer. Finally, the development of this compound inhibitors as potential therapeutics for various diseases is an important future direction for research.
Métodos De Síntesis
The synthesis of BBA involves the reaction of 2,5-dichlorobenzoyl chloride with 2-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure BBA.
Aplicaciones Científicas De Investigación
BBA has been extensively used in scientific research to study the role of N-(2-tert-butylphenyl)-2,5-dichlorobenzamide in various biological processes. This compound has been implicated in pain, inflammation, and other physiological processes, and BBA has been found to be a potent and selective inhibitor of this compound. BBA has been used to study the role of this compound in nociception, inflammation, and other physiological processes. BBA has also been used to study the role of this compound in various disease models, including asthma, chronic obstructive pulmonary disease, and cancer.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)13-6-4-5-7-15(13)20-16(21)12-10-11(18)8-9-14(12)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLODIGQAUAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)

![2-{[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5850247.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5850281.png)

![5-[(4-propylphenoxy)methyl]-N'-(2-pyridinylmethylene)-2-furohydrazide](/img/structure/B5850301.png)
![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5850303.png)
![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)
![4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5850311.png)

